molecular formula C8H6O7 B4323690 2,3-dihydrofuro[3,4-b][1,4]dioxine-5,7-dicarboxylic acid

2,3-dihydrofuro[3,4-b][1,4]dioxine-5,7-dicarboxylic acid

Cat. No.: B4323690
M. Wt: 214.13 g/mol
InChI Key: XQLAOIBWOXBARG-UHFFFAOYSA-N
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Description

2,3-dihydrofuro[3,4-b][1,4]dioxine-5,7-dicarboxylic acid, also known as DDCA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. DDCA is a heterocyclic compound that contains two fused rings, a furan ring, and a dioxin ring, with two carboxylic acid groups attached to the dioxin ring.

Scientific Research Applications

Synthesis of Novel Materials

2,3-Dimethyl-2,3-dihydrofuro[3,4-b][1,4]dioxine-5,7-dicarboxylic acid is synthesized from common precursors like diglycolic acid, showing promise as an organic light-emitting material. This compound is particularly noted for its utility in π-conjugated polymers, with a synthesis method offering high product yields and easy purification (Wang et al., 2016).

Molecular Characterization and Properties

In a study focusing on 2,3-Dihydrothieno[3,4-b][1,4]dioxine-2-carboxylic acid (EDOTacid), its solid-state packing, physical properties, and molecular orientation were investigated. This compound, a comonomer for certain polymers, is characterized by its crystalline solid state at room temperature and orthorhombic crystals, contributing to its utility in various applications (Subramanian et al., 2019).

Photochemical Transformations

The photochemical transformations of substituted 2-phenyl-3-furylacrylic acids, which include derivatives of 2,3-dihydrofuro[3,4-b][1,4]dioxine, have been extensively studied. These compounds, when UV-irradiated, yield a variety of photoproducts such as substituted naphtho[2,1-b]furancarboxylic acids and 2,3-epoxy-2,3-dihydrofuro[3,2-b]pyran-5-ones. The type and yield of these products are significantly influenced by the substituents used (Karminski-Zamola et al., 1982).

Catalytic Synthesis from Biomass

Research has explored the catalytic synthesis of compounds like 2,3-dihydrofuro[3,4-b][1,4]dioxine-5,7-dicarboxylic acid from biomass-derived platform molecules. This approach offers a renewable resource-based method for producing such compounds, emphasizing the importance of sustainable chemistry practices (Liu et al., 2015).

Crystal Structures and Fluorescence Properties

The crystallization of 2,3-dihydro-thieno[3,4-b][1,4]dioxine-5,7-dicarboxylic acid with various metals led to the formation of new complexes with distinctive structural and photoluminescent properties. These complexes, showing potential as photoactive materials, highlight the versatility of 2,3-dihydrofuro[3,4-b][1,4]dioxine derivatives in materials science (Guo et al., 2009).

Properties

IUPAC Name

2,3-dihydrofuro[3,4-b][1,4]dioxine-5,7-dicarboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6O7/c9-7(10)5-3-4(14-2-1-13-3)6(15-5)8(11)12/h1-2H2,(H,9,10)(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQLAOIBWOXBARG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(OC(=C2O1)C(=O)O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2,3-dihydrofuro[3,4-b][1,4]dioxine-5,7-dicarboxylic acid
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2,3-dihydrofuro[3,4-b][1,4]dioxine-5,7-dicarboxylic acid
Reactant of Route 3
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2,3-dihydrofuro[3,4-b][1,4]dioxine-5,7-dicarboxylic acid
Reactant of Route 4
2,3-dihydrofuro[3,4-b][1,4]dioxine-5,7-dicarboxylic acid
Reactant of Route 5
2,3-dihydrofuro[3,4-b][1,4]dioxine-5,7-dicarboxylic acid
Reactant of Route 6
2,3-dihydrofuro[3,4-b][1,4]dioxine-5,7-dicarboxylic acid

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